molecular formula C17H21ClN4O2S B2952558 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide CAS No. 921475-42-5

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide

Cat. No.: B2952558
CAS No.: 921475-42-5
M. Wt: 380.89
InChI Key: QHOSRMMWFCJKQR-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazol-urea . Thiazol-urea derivatives are often studied for their potential biological activities, including as potential inhibitors of certain kinases .


Synthesis Analysis

Thiazol-urea derivatives can be synthesized from commercially available precursors . For example, 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone can be reacted with thiourea in absolute ethanol to produce the corresponding amines .


Molecular Structure Analysis

The compound contains a thiazol-urea moiety, which is a common feature in many bioactive compounds . The presence of the ureido group and the thiazol ring could potentially contribute to its biological activity .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

Thiazolidinones and azetidinones derivatives, including those with thiazole moieties, have been synthesized and tested for their antibacterial, antifungal, and antituberculosis activities against different microorganisms. These compounds demonstrate significant potential in combating microbial infections and diseases caused by tuberculosis bacteria (Patel et al., 2006).

Antitumor Activities

Several studies have synthesized and evaluated thiazole derivatives for their antitumor properties. For instance, novel thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential of these compounds in cancer therapy (Ling et al., 2008). Additionally, derivatives containing phenyl urea as potential VEGFR-2 inhibitors have been investigated for their antiproliferative effects on cancer cells, offering insights into new therapeutic avenues (Toolabi et al., 2022).

Antioxidant Activity

Thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and screened for their in vitro antioxidant activity. These compounds, particularly those with selenourea functionality, exhibited potent antioxidant activity, suggesting their potential as new antioxidant agents (Reddy et al., 2015).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been explored for their corrosion inhibition performances against iron metal. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand the efficacy of these compounds in protecting metal surfaces from corrosion, which has implications for industrial applications (Kaya et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation. It plays a crucial role in the growth and survival of cancer cells.

Mode of Action

The compound interacts with VEGFR2, inhibiting its activity . This inhibition disrupts the signaling pathways that promote angiogenesis, leading to a decrease in blood vessel formation. As a result, the growth and proliferation of cancer cells are hindered.

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are generally known for their good bioavailability

Future Directions

Thiazol-urea derivatives are a topic of ongoing research due to their potential biological activities . Future research may focus on improving the druggability of these compounds, such as by enhancing their solubility .

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c1-11(2)6-7-19-15(23)9-14-10-25-17(21-14)22-16(24)20-13-5-3-4-12(18)8-13/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOSRMMWFCJKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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